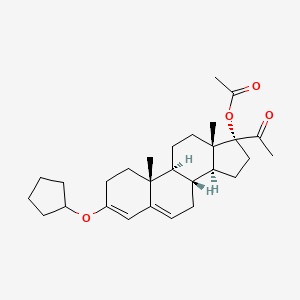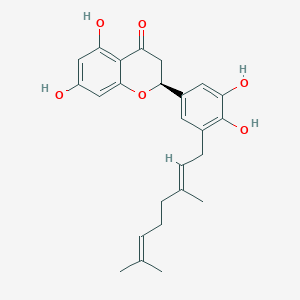
Pentagestrone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentagestrone acetate is a steroid ester.
Scientific Research Applications
Neuroprotective Effects and Interaction with Estrogen
Pentagestrone acetate, as a synthetic progestagen, has been studied for its effects on neurons, particularly in interaction with estrogens. A study by Jayaraman and Pike (2014) investigated various progestagens, including Pentagestrone acetate, for their impact on estrogen receptor (ER) mRNA expression and estrogen-induced neuroprotection. The study found that different progestagens have variable effects on neuron survival and BDNF (Brain-Derived Neurotrophic Factor) expression, which are essential factors in neural health and neuroprotection. This implies that Pentagestrone acetate could potentially influence neuroprotection when used in combination with estrogens (Jayaraman & Pike, 2014).
Pharmacokinetics and Bioavailability
Pentagestrone acetate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial in determining its efficacy and safety profile. Studies focusing on related compounds, like abiraterone acetate, have provided insights into factors that affect the bioavailability of these drugs. For instance, Stuyckens et al. (2014) conducted a study on abiraterone, showing that factors like food intake significantly impact the bioavailability of such compounds. While the study does not directly involve Pentagestrone acetate, it highlights the importance of understanding pharmacokinetic parameters for effective clinical application (Stuyckens et al., 2014).
Role in Experimental Models of Diseases
Pentagestrone acetate's potential role in experimental models of diseases, particularly those related to hormone-dependent conditions, is another area of interest. Steinman and Zamvil (2006) discussed how experimental models, such as Experimental Allergic Encephalomyelitis (EAE), are used for research on diseases like multiple sclerosis. While this study does not directly involve Pentagestrone acetate, it exemplifies how synthetic hormones can be crucial in developing and understanding disease models (Steinman & Zamvil, 2006).
Impact on Drug-Drug Interactions
Understanding the potential drug-drug interactions of Pentagestrone acetate is vital for its safe and effective use in clinical settings. A study by Jamani et al. (2016) on abiraterone acetate, a related compound, revealed a substantial risk of potentially consequential drug-drug interactions in patients undergoing therapy. This study emphasizes the importance of screening for drug interactions in patients treated with compounds like Pentagestrone acetate (Jamani et al., 2016).
properties
CAS RN |
1178-60-5 |
|---|---|
Product Name |
Pentagestrone acetate |
Molecular Formula |
C28H40O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O4/c1-18(29)28(32-19(2)30)16-13-25-23-10-9-20-17-22(31-21-7-5-6-8-21)11-14-26(20,3)24(23)12-15-27(25,28)4/h9,17,21,23-25H,5-8,10-16H2,1-4H3/t23-,24+,25+,26+,27+,28+/m1/s1 |
InChI Key |
NSRLWNNZHGRGJS-JVACCQEYSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248148.png)
![[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate](/img/structure/B1248149.png)
![(1S,3S)-1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B1248151.png)


![2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B1248155.png)
![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)



